molecular formula C12H8N2O B1330346 2-(2-Pyridyl)benzoxazole CAS No. 32959-62-9

2-(2-Pyridyl)benzoxazole

Cat. No. B1330346
CAS RN: 32959-62-9
M. Wt: 196.2 g/mol
InChI Key: WELSCYIRWKBEBZ-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)benzoxazole is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a benzoxazole derivative with a pyridyl group at the 2-position, which can act as a ligand in coordination chemistry and has been utilized in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through different methods. One approach involves the palladium-catalyzed aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure to form the benzoxazole ring . Another method includes photostimulated C-O cyclization of anions from carboxamides, leading to the formation of benzoxazole derivatives . These methods demonstrate the versatility and broad substrate scope in the synthesis of benzoxazole compounds.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single X-ray crystallography in the context of its complexes with palladium. The ligand effects on the structure and catalytic activities of these complexes have been studied, revealing that the ease of ligand dissociation can influence the catalytic performance in reactions such as the Mizoroki-Heck reaction .

Chemical Reactions Analysis

This compound has been used as a ligand in various chemical reactions. For instance, it forms complexes with palladium that are active in catalyzing the Mizoroki-Heck reaction, although its catalytic activity is less than that of the related 2-(2-Pyridyl)benzimidazole-PdCl2 complex due to easier ligand dissociation . Additionally, copper(II) complexes with this compound ligands have been synthesized and shown to possess significant antioxidant activity, potentially due to their superoxide radical scavenging abilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively studied. Quantum-chemical calculations have been used to understand the structure-activity relationships of antimicrobial benzoxazole derivatives, indicating that the electrophilic superdelocalizability of the nitrogen atom in the oxazole moiety is related to antimicrobial activity . The electrochemical properties of metal complexes with this compound ligands have been investigated, showing redox responses and fluorescence spectra at room temperature, which are influenced by the solvent polarity .

Scientific Research Applications

1. Antioxidant Activity

2-(2-Pyridyl)benzoxazole (2-PBO) has been studied for its role in forming copper (II) complexes, which show significant antioxidant activity. The study by (Han et al., 2018) details the synthesis of these complexes and their ability to scavenge superoxide radicals, indicating potential applications in oxidative stress management.

2. Coordination Complexes and Luminescence Materials

2-PBO is instrumental in forming various coordination complexes. For example, (Mao et al., 2017) describes the synthesis of coordination complexes with notable structural features, including potential for use as luminescence materials due to their strong photoluminescence properties.

3. Antimicrobial Activity

Research by (Şener et al., 1994) explores the antimicrobial properties of 2-PBO derivatives. These compounds showed significant activity against various microorganisms, indicating their potential in antimicrobial drug development.

4. Metal Carbonyl Complexes and Photophysical Properties

2-PBO has been used to synthesize metal carbonyl complexes with interesting photophysical properties. (Datta et al., 2011) discusses the synthesis and properties of these complexes, including their redox behavior and fluorescence spectra.

5. Catalytic Applications

2-PBO derivatives have been studied for their catalytic applications. For instance, (Haneda et al., 2007) examines PdCl2 complexes with 2-PBO ligands for their catalytic activity inMizoroki−Heck reactions. This research demonstrates the utility of these complexes in facilitating important chemical reactions.

6. Photoluminescence in Cuprous Complexes

Another aspect of 2-PBO is its role in regulating the photoluminescence properties of cuprous complexes. (Han et al., 2019) discusses the synthesis of various cuprous complexes with 2-PBO ligands and their emission properties, indicating potential applications in light-emitting devices.

7. Chelation in Oxorhenium(V) Complexes

2-PBO also finds application in the chelation of oxorhenium(V) complexes. Research by (Gangopadhyay et al., 2002) explores how these complexes undergo reactions facilitating oxygen atom transfer, a process significant in various chemical syntheses.

8. Homogeneous Catalysis in Hydrogenation

The utility of 2-PBO ligands in homogeneous catalysis is demonstrated in the hydrogenation of alkenes and alkynes. (Ojwach et al., 2016) highlights the synthesis of palladium complexes with 2-PBO and their efficiency in catalyzing these reactions.

9. Anti-Inflammatory Applications

2-PBO derivatives have been identified as potential anti-inflammatory agents. (Seth et al., 2014) discusses the synthesis of such derivatives and their selective inhibition of the enzyme cyclooxygenase-2 (COX-2), indicating potential therapeutic applications.

10. Pharmaceutical and Chemotherapeutic Potential

The broader pharmaceutical and chemotherapeutic potential of benzoxazole derivatives, including 2-PBO, is well-documented. For instance, (Elgemeie et al., 2020) reviews the synthesis, metal complexes, and biological evaluation of these compounds, emphasizing their importance in developing new drugs.

Mechanism of Action

Target of Action

2-(2-Pyridyl)benzoxazole is a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of this compound are often key biological targets implicated in diseases such as cancer . It has been reported that many active compounds synthesized with a benzoxazole backbone, including this compound, have shown to be potent towards cancer .

Mode of Action

The interaction of this compound with its targets results in significant changes. The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction can lead to an inhibitory effect on cell growth .

Biochemical Pathways

The biochemical pathways affected by this compound and their downstream effects are primarily related to its anticancer activity. The compound has been found to have a very active anti-cancer activity, affecting various human cancer cell lines . The exact biochemical pathways and their downstream effects can vary depending on the specific derivative of benzoxazole and the type of cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its anticancer activity. It has been reported that certain compounds with a benzoxazole backbone can produce an accumulation of cells in the S phase and reduce the ratio of cells in the G2/M phase . This indicates that this compound may exert its inhibitory effect on cell growth through a similar mechanism of action .

Safety and Hazards

The safety data sheet for 2-(2-Pyridyl)benzoxazole indicates that it should be stored under inert gas and it is air sensitive . It is not classified under OSHA Haz Com: CFR 1910.1200 .

Future Directions

The biochemical potentials of the copper(II)-dipeptide complexes with 2-(2-Pyridyl)benzoxazole, such as their effectiveness as metallopeptide-nucleases, SOD mimics, and non-platinum chemotherapeutic metallopharmaceuticals, suggest that they could contribute to the rational molecular design of new metallopeptide-based chemotherapeutic agents .

properties

IUPAC Name

2-pyridin-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELSCYIRWKBEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186611
Record name Benzoxazole, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32959-62-9
Record name Benzoxazole, 2-(2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of o-aminophenol (10.9 g, 0.1 mole), picolinic acid (12.3 g, 0.1 mole) and polyphosphoric acid (275 g) is heated under a nitrogen atmosphere at 210° C for 3 hours. The mixture is then cooled to 160° C and slowly poured into 1 liter of water. The mixture is neutralized with 50% sodium hydroxide solution yielding 15.4 g of the title compound as a crystalline solid, melting point 105°-107° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-(2-Pyridyl)benzoxazole (PBO) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. It features a benzoxazole ring system linked to a pyridine ring. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for PBO and its metal complexes. [, , , , ]

ANone: PBO acts as a bidentate ligand, coordinating to metal centers like palladium, ruthenium, and copper. These PBO-metal complexes have been investigated for their catalytic activities in various reactions:

  • Mizoroki-Heck Reaction: PBO-PdCl2 complexes show activity in Mizoroki-Heck reactions, although their activity is influenced by ligand dissociation tendencies. []
  • Transfer Hydrogenation of Ketones: PBO-ruthenium complexes, particularly those with PPh3 ligands, have demonstrated catalytic activity in transfer hydrogenation reactions of ketones using 2-propanol. []
  • Hydrogenation of Alkenes and Alkynes: PBO-palladium complexes exhibit catalytic activity in hydrogenation reactions. These complexes facilitate the hydrogenation of terminal alkenes, which is often accompanied by isomerization to internal isomers. Additionally, they catalyze the two-step hydrogenation of alkynes, first producing alkenes and subsequently alkanes. []
  • Baeyer-Villiger Oxidation: Iron(II) complexes with PBO as a ligand, such as [FeII(PBO)2(CF3SO3)2], have been studied for their role in catalyzing Baeyer-Villiger oxidations of cycloketones using dioxygen. This process involves the cooxidation of aldehydes and peroxycarboxylic acids, with key intermediates including (μ-1,2-peroxo)diiron(III), acylperoxo- and iodosylbenzene-iron(III) species. []

A: Research suggests that the heteroatom in the azole ring of 2-(2-pyridyl)azole ligands influences the reactivity of rhenium complexes. Specifically, the rate of oxygen atom transfer from Re(V)O to tertiary phosphines increases with the electronegativity of the azole heteroatom (O > S). This indicates that PBO, with the oxygen heteroatom, might promote faster oxygen atom transfer compared to its 2-(2-pyridyl)benzthiazole counterpart. []

A: PBO-metal complexes have been investigated for their luminescent properties. For example:* Cu(I) complexes: Mononuclear Cu(I) complexes with PBO and triphenylphosphine exhibit tunable green to yellow photoluminescence, with emission maxima influenced by the N-heterocyclic ligands. [, ]* Os(II) complexes: Os(II) complexes incorporating PBO as a diimine ligand display phosphorescence attributed to mixed halide-to-ligand and metal-to-ligand transitions. These complexes have been explored for their potential applications as phosphors in organic light emitting diodes (OLEDs). []

A: Studies on a ternary copper(II) complex containing PBO, glycinate, and water suggest that this complex can interact with DNA through an intercalative binding mode. This interaction has been investigated using electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. []

A: * Ternary copper(II) complexes: A ternary copper(II) complex with PBO and L-alaninate has shown good antibacterial activity against both Gram-negative (X. oryzae, Salmonella, E. coli) and Gram-positive (B. subtilis, S. aureus, B. thuringiensis) bacteria. Notably, the complex exhibited greater antibacterial activity compared to free PBO and copper(II) perchlorate salt. []* Copper(II) complex with glycinate: Similar antibacterial activity was observed for a copper(II) complex containing PBO and glycinate against a range of Gram-positive and Gram-negative bacteria. []

A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the dipole moments of PBO-ruthenium complexes, revealing a correlation between dipole moments and catalytic activities in the transfer hydrogenation of ketones. []

ANone: While specific information on the environmental impact and degradation of PBO is limited in the provided research, responsible practices for handling and disposal should be followed due to its potential to form metal complexes with various metals. Further research is needed to fully understand its ecotoxicological effects and develop strategies to mitigate any negative impacts.

ANone: Various analytical techniques have been employed to characterize and quantify PBO and its metal complexes. These include:

  • Single X-ray crystallography: To determine the solid-state structures of PBO complexes. [, , , , , , ]
  • 1H NMR spectroscopy: To analyze ligand dissociation in solution. [, , , , ]
  • UV-Vis spectroscopy: To study electronic transitions and interactions with DNA. [, , , , , ]
  • Fluorescence spectroscopy: To investigate photoluminescence and DNA interactions. [, , ]
  • Electrochemistry (Cyclic voltammetry): To determine redox potentials and study electron transfer properties. [, , , ]
  • IR spectroscopy: To identify functional groups and characterize metal-ligand bonding. [, , , , ]

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